molecular formula C₉H₈N₄O₄ B143257 Acrolein 2,4-dinitrophenylhydrazone CAS No. 888-54-0

Acrolein 2,4-dinitrophenylhydrazone

Cat. No. B143257
CAS RN: 888-54-0
M. Wt: 236.18 g/mol
InChI Key: JJPZHGIYUVFTGG-BJMVGYQFSA-N
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Description

Acrolein 2,4-dinitrophenylhydrazone is a derivative of acrolein, a compound that is a byproduct of lipid peroxidation and is associated with various traumatic injuries and disease states involving cellular oxidative stress, such as spinal cord trauma, diabetes, and Alzheimer's disease . The compound is used in analytical chemistry for the detection and quantification of acrolein in environmental samples, particularly in air quality assessments.

Synthesis Analysis

The synthesis of acrolein 2,4-dinitrophenylhydrazone can be achieved through the reaction of acrolein with 2,4-dinitrophenylhydrazine. This reaction is typically performed on a solid support, such as Amberlite XAD-2, which is coated with 2,4-dinitrophenylhydrazine . Additionally, (E)-3-(1,3-Dithian-2-yl)acroleins can be synthesized via oxopropenylation of 1,3-dithiane and subsequently converted to the corresponding fumardialdehydes, which can be isolated as 2,4-dinitrophenylhydrazones .

Molecular Structure Analysis

The molecular structure of acrolein 2,4-dinitrophenylhydrazone is characterized by an alpha,beta-unsaturated carbonyl structure, which is a conjugated system containing mobile pi-electrons. The electronegative carbonyl oxygen atom can promote the withdrawal of electron density from the beta-carbon atom, causing regional electron deficiency and making the compound a soft electrophile .

Chemical Reactions Analysis

Acrolein 2,4-dinitrophenylhydrazone is reactive due to its electrophilic nature, which allows it to form 1,4-Michael type adducts with soft nucleophiles, such as cysteine sulfhydryl groups. This reactivity is significant in understanding the toxicological impact of acrolein, as it preferentially targets soft nucleophiles over harder biological nucleophiles like lysine or histidine residues .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrolein 2,4-dinitrophenylhydrazone are tailored for its role in analytical chemistry. The compound can be separated from strong acids using solid phase extraction (SPE) for high-performance liquid chromatography (HPLC) analysis. This method enhances analysis speed, precision, and simplicity compared to conventional liquid-liquid extractions. The precision of this method is ±3% over the range of 0.1–16 µg ml^−1, and the quantitation limit is 0.04 µg ml^−1 . The stability of the samples on SPE columns is also notable, with samples remaining stable for at least two weeks before HPLC analysis .

Scientific Research Applications

Analytical Separation and Identification

The use of Acrolein 2,4-dinitrophenylhydrazone (ADPH) in the separation and identification of toxicologically important aldehydes like acrolein is notable. High-Performance Liquid Chromatography (HPLC) techniques employ ADPH for the effective separation of acrolein from other carbonyl compounds, demonstrating its utility in analytical chemistry (Dye & Oehme, 1992).

Toxicological Studies

ADPH has been used in toxicological studies, notably in the isolation of acrolein, a cell inhibitory nitrogen-free aldehyde, from incubated mixtures of organic compounds. The identification of acrolein using its ADPH derivative underlines the importance of ADPH in toxicology research (Alarcon, 1964).

Air Quality Assessment

In environmental sciences, ADPH has been employed for the solid phase extraction and subsequent HPLC analysis of air samples. This approach enhances analysis speed, precision, and simplicity over conventional methods, highlighting its significance in air quality assessment (Oltmann et al., 1988).

Food and Environmental Safety

ADPH plays a role in food and environmental safety by enabling the characterization of volatile carbonyl compounds, such as those found in irradiated food products. This application underscores the relevance of ADPH in ensuring the safety and quality of food products (Witting & Schweigert, 1958).

Safety And Hazards

Exposure to Acrolein 2,4-Dinitrophenylhydrazone causes inflammation and irritation of the skin, respiratory tract, and mucous membranes. Delayed pulmonary edema may occur after inhalation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,4-dinitro-N-[(E)-prop-2-enylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPZHGIYUVFTGG-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrolein 2,4-dinitrophenylhydrazone

CAS RN

888-54-0
Record name 2-Propenal, (2,4-dinitrophenyl)hydrazone
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Record name Acrolein 2,4-dinitrophenylhydrazone
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Record name Acrolein 2,4-Dinitrophenylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
P Oltmann, RW Coppock, LE Lillie, JW Moore - Water Research, 1988 - Elsevier
Solid phase extraction (SPE) was employed for the separation of the acrolein 2,4-dinitrophenylhydrazone from strong acids for HPLC analysis. Analysis speed, precision and simplicity …
Number of citations: 13 www.sciencedirect.com
TA Connors, PJ Cox, PB Farmer… - Biomedical mass …, 1974 - Wiley Online Library
The metabolism of cyclophosphamide‐4‐d 2 (2‐[bis(2‐chloroethyl)amino]‐tetrahydro‐4,4‐dideuterio‐2H‐1,3,2‐oxazaphosphorine 2‐oxide), was studied. The first detectable metabolite …
Number of citations: 34 onlinelibrary.wiley.com
H Zhang, F Zhu, C Chen, X Li, Y Luo… - LCGC North …, 2022 - chromatographyonline.com
Carbonyls (such as acrolein, acetaldehyde, and formaldehyde) are the critical type of carcinogens and toxicants contained within the heat-not-burn (HNB) tobacco products. Using HNB …
Number of citations: 0 www.chromatographyonline.com
IC Shaw, MI Graham, AEM McLean - Cancer Treatment Reviews, 1983 - Elsevier
Chloroacetaldehyde has been shown to be a urinary metabolite of cyclophosphamide in the rat. It was identified in the urine of rats given a mixture of [ring C-4, 14 C]-cyclophosphamide …
Number of citations: 33 www.sciencedirect.com
TA Connors, PJ Cox, PB Farmer, AB Foster… - Biochemical …, 1974 - Elsevier
Evidence is presented in support of the following metabolic pathways, in the liver, of the antitumour agent cyclophosphamide 2-[bis(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-…
Number of citations: 460 www.sciencedirect.com
RA Alarcon, J Meienhofer - Nature New Biology, 1971 - nature.com
CYCLOPHOSPHAMIDE (I), the widely used antitumour agent synthesized by Arnold and Bourseaux 1 , has to be biologically converted into an active compound for it to be effective in …
Number of citations: 169 www.nature.com
MA El Mubarak, C Danika, NS Vlachos… - Food and Chemical …, 2018 - Elsevier
Aldehydes are produced in e-cigarette aerosols, as a result of the thermal decomposition of vegetable glycerin, propylene glycerol and flavorings in the atomizer. These aldehydes were …
Number of citations: 16 www.sciencedirect.com
RG Eagar Jr, WW Bachovchin, JH Richards - Biochemistry, 1975 - ACS Publications
Robert G. Eagar, Jr., William W. Bachovchin, and John H. Richards* abstract: 3-Fluoro-1, 2-propanediol has been found to be a substrate for propanediol dehydrase and has very …
Number of citations: 30 pubs.acs.org
PB Farmer, PJ Cox - Journal of medicinal chemistry, 1975 - ACS Publications
In an attempt to increase the combined toxicity of the metabolic end-products [acrolein (4) and phosphoramide mus-tard (3)] from cyclophosphamide (1), the analog 2-[bis (2-chloroethyl) …
Number of citations: 18 pubs.acs.org
RM Saunders, CE Ballou - The Journal of Organic Chemistry, 1965 - ACS Publications
Methods.—Paper chromatography was carried out using Whatman No. 1 paper with l-butanol-95% ethanol-water (4: 1: 1, solvent A). Tetroses and pentoses were run in 1-buta-nol-…
Number of citations: 7 pubs.acs.org

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